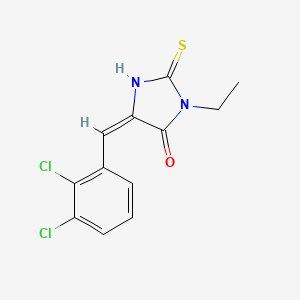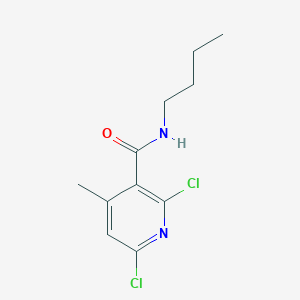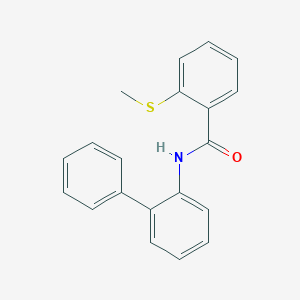![molecular formula C13H19NO2S B4622802 1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622802.png)
1-[(2-methylbenzyl)sulfonyl]piperidine
Descripción general
Descripción
1-[(2-methylbenzyl)sulfonyl]piperidine is a compound related to the broader class of piperidine derivatives. Piperidine is an organic compound with the molecular formula C₅H₁₁N and is a key building block in the synthesis of numerous pharmaceuticals and fine chemicals.
Synthesis Analysis
- The synthesis of related piperidine derivatives often involves reactions with sulfonyl chlorides and piperidine, followed by N-sulfonation in the presence of dry methylene dichloride and triethylamine (Vinaya et al., 2009).
- Another approach includes coupling benzene sulfonyl chloride with piperidine under dynamic pH control in aqueous media (Khalid et al., 2013).
Molecular Structure Analysis
- The molecular structure of piperidine derivatives is often characterized using techniques like X-ray crystallography, showing that the piperidine ring typically adopts a chair conformation (Girish et al., 2008).
- The geometry around the sulfur atom in these compounds is usually tetrahedral or distorted tetrahedral (Naveen et al., 2007).
Chemical Reactions and Properties
- Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitution, and are used as key intermediates in synthesizing various biologically active compounds (K. Vinaya et al., 2009).
- These compounds often exhibit significant antimicrobial activities and can be tailored for specific biological targets (Wu Qi, 2014).
Physical Properties Analysis
- Physical properties like crystal structure and geometry are crucial in determining the reactivity and application of these compounds. For instance, the piperidine ring's chair conformation influences its reactivity (Girish et al., 2008).
Chemical Properties Analysis
- The chemical properties of piperidine derivatives are influenced by the nature of substitutions on the benzhydryl ring and sulfonamide ring, affecting their biological activity (K. Vinaya et al., 2009).
- These compounds have been explored for various biological activities, including antimicrobial properties, highlighting their potential in pharmaceutical applications (Wu Qi, 2014).
Aplicaciones Científicas De Investigación
Anticancer Agents
Research on piperidine derivatives, similar to "1-[(2-methylbenzyl)sulfonyl]piperidine," has demonstrated potential anticancer properties. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated for their anticancer activity. Some of these compounds showed promising results, indicating the potential of piperidine-based compounds in cancer treatment research (Rehman et al., 2018).
Antileishmanial Agents
Unsymmetrical sulfides, which could be structurally related to "1-[(2-methylbenzyl)sulfonyl]piperidine," were synthesized and their oxidation to sulfones was studied for antileishmanial properties. These compounds exhibited significant antimicrobial activity against the protozoan parasite Leishmania donovani, suggesting the potential use of such compounds in the treatment of visceral leishmaniasis (Dar et al., 2015).
Antioxidant and Anticholinesterase Activities
Sulfonyl hydrazones, incorporating piperidine rings, were synthesized and evaluated for their antioxidant and anticholinesterase activities. Some compounds showed high lipid peroxidation inhibitory activity and were effective in scavenging free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions (Karaman et al., 2016).
Enantioselective Synthesis
The enantioselective synthesis of optically pure compounds using piperidine derivatives highlights the importance of such structures in the synthesis of biologically active compounds. This research could be relevant to the synthesis and study of "1-[(2-methylbenzyl)sulfonyl]piperidine" and its potential enantiomers (Ruano et al., 2006).
Adenosine A2B Receptor Antagonists
Research on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines for the development of adenosine A2B receptor antagonists showcases the therapeutic potential of sulfonyl and piperidine-based compounds in cardiovascular diseases (Borrmann et al., 2009).
Antimicrobial Activity
The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and their evaluation against pathogens of Lycopersicon esculentum indicated significant antimicrobial activities. Such studies demonstrate the potential use of piperidine and sulfonyl-containing compounds in agriculture and plant protection (Vinaya et al., 2009).
Propiedades
IUPAC Name |
1-[(2-methylphenyl)methylsulfonyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-12-7-3-4-8-13(12)11-17(15,16)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWQDDYRPWMBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylbenzyl)sulfonyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4622731.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4622742.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea](/img/structure/B4622759.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4622765.png)
![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide](/img/structure/B4622769.png)

![5-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4622787.png)
![2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4622794.png)
![2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-propylacrylamide](/img/structure/B4622795.png)
![4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4622803.png)

![N-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4622834.png)
![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4622845.png)